(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
Overview
Description
®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO4. This compound is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, making it a derivative of phenylpropanoic acid. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding nitrile through a reaction with hydroxylamine hydrochloride.
Reduction: The nitrile is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Final Product: The resulting amine is subjected to a Strecker synthesis, which involves the reaction with potassium cyanide and ammonium chloride to form the desired amino acid.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is utilized in several fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in enzyme studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethoxyphenyl)propionic acid: Lacks the amino group, making it less reactive in certain biochemical pathways.
3-(2,5-Dimethoxyphenyl)propanoic acid: Similar structure but with different positions of methoxy groups, leading to different chemical properties.
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid: Positional isomer with different biological activity.
Uniqueness
®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
(3R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPNLRFWWQFWCS-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](CC(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375913 | |
Record name | AG-H-17929 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792183-19-8 | |
Record name | AG-H-17929 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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